molecular formula C7H12ClN B3003676 (1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride CAS No. 2408938-18-9

(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride

Cat. No. B3003676
CAS RN: 2408938-18-9
M. Wt: 145.63
InChI Key: QRXIXTBDYXWNPB-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride" is a chemical entity that has been synthesized and studied in the context of organic chemistry and pharmaceutical research. While the provided papers do not directly discuss this compound, they do provide insights into related chemical syntheses and structures that can help us understand the potential characteristics and synthetic pathways for similar compounds.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce chirality and functional groups in a controlled manner. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene involves an amino acid-derived acylnitroso Diels-Alder reaction, which is a key step in controlling the stereochemistry of the product . Similarly, the asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections, utilizes asymmetric reductive amination with high diastereofacial selectivity . These methods could potentially be adapted for the synthesis of "(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride" by employing similar strategies for introducing chirality and constructing the cyclobutyl ring.

Molecular Structure Analysis

The molecular structure of a compound is crucial for its chemical properties and biological activity. Techniques such as NMR and FTIR are commonly used to characterize the structure of synthesized compounds. For example, the structure of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was characterized using element analysis, FTIR, 1H NMR, and 13C NMR . These techniques could be applied to "(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride" to confirm its structure and purity.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided discuss the synthesis of compounds with various functional groups, such as amines and halogens, which are known to participate in a variety of chemical reactions. For example, the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides from their respective acetylenes demonstrates the introduction of an amine group, which can further react to form derivatives like N-Fmoc-protected amines . This suggests that "(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride" could also undergo similar reactions to form a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers do not provide direct information on the properties of "(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride", they do describe the properties of structurally related compounds. For instance, the solubility and stability of the synthesized compounds in different solvents and under various conditions are often evaluated during the synthesis process . These studies can provide a basis for predicting the properties of "(1R)-1-Cyclobutylprop-2-yn-1-amine;hydrochloride" and optimizing its synthesis and application.

Scientific Research Applications

  • Synthesis and Analgesic Activity :

    • Asymmetric alpha-substituted phenethylamines including variants of cyclobutylprop-2-yn-1-amine have been synthesized and evaluated for their analgesic activities. The relationship between their structure and analgesic activity is discussed in detail (Takahashi et al., 1984).
  • Novel Synthesis Approaches :

    • Innovative syntheses of ethynylcyclopropylamine and ethynylcyclobutylamine as hydrochlorides, including (1R)-1-Cyclobutylprop-2-yn-1-amine, have been developed. These compounds are prepared from cyclopropylacetylene and 6-chlorohex-1-yne, showcasing the versatility of these compounds in synthetic chemistry (Kozhushkov et al., 2010).
  • Application in HPV Treatment :

    • An efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, which is a potential treatment for human papillomavirus infections, has been developed. This synthesis highlights the potential of cyclobutylprop-2-yn-1-amine in medicinal applications (Boggs et al., 2007).
  • Biocatalytic Synthesis for Anti-Thrombotic Agent :

    • Cyclopropyl amines, including structures similar to cyclobutylprop-2-yn-1-amine, have been synthesized through biocatalytic routes. These compounds are key building blocks for the anti-thrombotic agent ticagrelor, demonstrating the compound's importance in pharmacological synthesis (Hugentobler et al., 2016).
  • Antimycobacterial Activity :

    • Novel thiourea compounds, synthesized from structures including cyclobutyl amines, have shown significant in vitro and in vivo antimycobacterial activity. This indicates the potential use of cyclobutylprop-2-yn-1-amine derivatives in treating bacterial infections (Sriram et al., 2007).

properties

IUPAC Name

(1R)-1-cyclobutylprop-2-yn-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N.ClH/c1-2-7(8)6-4-3-5-6;/h1,6-7H,3-5,8H2;1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXIXTBDYXWNPB-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1CCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H](C1CCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.